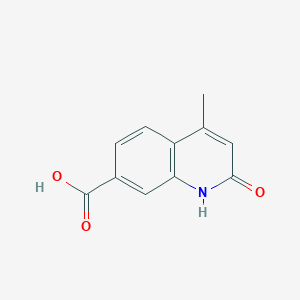

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol

Descripción general

Descripción

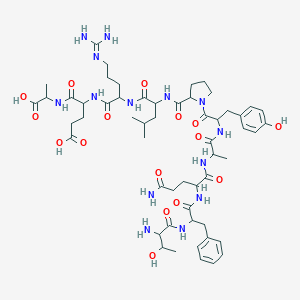

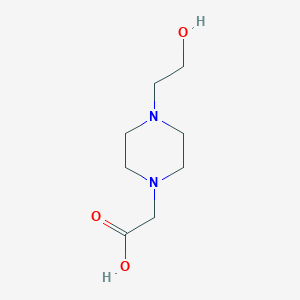

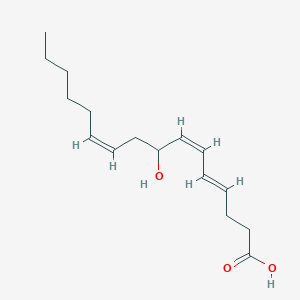

The compound is an organic molecule that contains functional groups such as phenol and diisopropylamino. Phenols are aromatic compounds that contain a hydroxyl (-OH) group attached to a benzene ring. Diisopropylamino is a functional group that contains nitrogen and is commonly found in various organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the phenol and diisopropylamino groups attached to a propyl chain. The exact structure would depend on the positions of these groups on the chain .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. Phenols, for example, can undergo reactions such as E1 and E2 eliminations, and diisopropylamino groups can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the phenol group could make the compound somewhat acidic, and the diisopropylamino group could give it basic properties .Aplicaciones Científicas De Investigación

pH-Responsive Nanoparticles

This compound is used in the creation of pH-responsive nanoparticles . These nanoparticles have been widely investigated for their potent ability to transport therapeutic agents intracellularly . The compound, also referred to as DPAEMA, is a cationic, amine-containing monomer often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity .

Drug Delivery

DPAEMA is used in drug delivery applications . Most studies with DPAEMA have explored the delivery of hydrophobic, non-charged anticancer agents wherein the release of the payload is aided by diffusion out of the nanocarriers to the target location .

Nanoparticle Stability

The compound is used to enhance the stability of nanoparticles . The work presented in the referenced study analyzes the physiochemical attributes and cargo delivery efficiency of a cationic nanoparticle system with the introduction of DPAEMA .

Cytocompatibility

DPAEMA is known for its high cytocompatibility . This makes it an ideal candidate for use as a comonomer or as the main functional monomer when synthesizing pH-responsive nanoparticles for use in biological applications .

Antimicrobial Behavior

The use of monomers with tertiary amines as a functional group, such as DPAEMA, offers other desired properties to hydrogels and nanostructures, such as antimicrobial behavior .

siRNA Transfection Applications

Nanocarriers based on DPAEMA are promising candidates for siRNA transfection applications due to their lower cytotoxicity in comparison to nanogels formulated with the 2-diethylamino ethyl methacrylate (DEAEMA) as the primary cationic monomer .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It’s known that the compound contains a diisopropylamino group, which is a common amine nucleophile in organic synthesis . This suggests that it may interact with its targets through nucleophilic substitution reactions, but further studies are required to confirm this.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of ph-responsive amphiphilic star-like copolymers , suggesting that this compound may also be involved in similar biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, pH-responsive properties of similar compounds suggest that changes in pH levels could influence the compound’s action . .

Propiedades

IUPAC Name |

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJQPCLVADCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861286 | |

| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.